4-[(4-chlorophenyl)sulfanyl]-N,N-dimethyl-3-nitrobenzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-chlorophenyl)sulfanyl]-N,N-dimethyl-3-nitrobenzenecarboxamide is an organic compound that belongs to the class of aromatic carboxamides. This compound features a nitro group, a chlorophenyl group, and a sulfanyl group attached to a benzene ring, making it a molecule of interest in various chemical and pharmaceutical research fields.
Scientific Research Applications
Chemistry
In chemistry, 4-[(4-chlorophenyl)sulfanyl]-N,N-dimethyl-3-nitrobenzenecarboxamide is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of nitroaromatic compounds on cellular processes. Its derivatives may serve as probes or inhibitors in biochemical assays.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in material science.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chlorophenyl)sulfanyl]-N,N-dimethyl-3-nitrobenzenecarboxamide typically involves a multi-step process:
Nitration: The starting material, 4-chlorophenyl sulfide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the meta position relative to the sulfanyl group.
Acylation: The nitrated product is then subjected to acylation with N,N-dimethylcarbamoyl chloride in the presence of a base such as pyridine or triethylamine to form the carboxamide.
Purification: The final product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-[(4-chlorophenyl)sulfanyl]-N,N-dimethyl-3-nitrobenzenecarboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium amide in liquid ammonia, thiols in the presence of a base.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products Formed
Reduction: 4-[(4-aminophenyl)sulfanyl]-N,N-dimethyl-3-nitrobenzenecarboxamide.
Substitution: 4-[(4-substituted phenyl)sulfanyl]-N,N-dimethyl-3-nitrobenzenecarboxamide.
Oxidation: 4-[(4-chlorophenyl)sulfinyl]-N,N-dimethyl-3-nitrobenzenecarboxamide or 4-[(4-chlorophenyl)sulfonyl]-N,N-dimethyl-3-nitrobenzenecarboxamide.
Mechanism of Action
The mechanism of action of 4-[(4-chlorophenyl)sulfanyl]-N,N-dimethyl-3-nitrobenzenecarboxamide depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding to molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-bromophenyl)sulfanyl]-N,N-dimethyl-3-nitrobenzenecarboxamide
- 4-[(4-methylphenyl)sulfanyl]-N,N-dimethyl-3-nitrobenzenecarboxamide
- 4-[(4-fluorophenyl)sulfanyl]-N,N-dimethyl-3-nitrobenzenecarboxamide
Uniqueness
Compared to its analogs, 4-[(4-chlorophenyl)sulfanyl]-N,N-dimethyl-3-nitrobenzenecarboxamide is unique due to the presence of the chlorine atom, which can influence its electronic properties and reactivity. This makes it particularly useful in applications where specific electronic effects are desired.
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-N,N-dimethyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3S/c1-17(2)15(19)10-3-8-14(13(9-10)18(20)21)22-12-6-4-11(16)5-7-12/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJWFHRNWCIIPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(C=C1)SC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.